1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol

Description

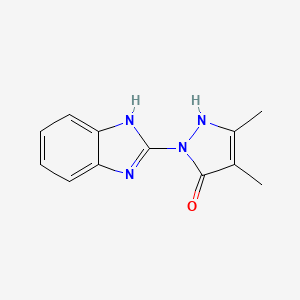

1-(1H-Benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol (hereafter referred to as Compound 1) is a heterocyclic compound featuring a pyrazole core fused with a benzimidazole moiety. Its structure includes a hydroxyl group at position 5 of the pyrazole ring, methyl substituents at positions 3 and 4, and a benzimidazol-2-yl group at position 1 (Figure 1). This compound gained prominence as a hit during random screening for inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), a DNA/RNA repair enzyme implicated in prostate cancer progression .

Compound 1 serves as a foundational scaffold for medicinal chemistry optimization. Its benzimidazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets, while the methyl groups enhance lipophilicity and metabolic stability . Structural analyses using SHELX software (e.g., SHELXL for refinement) have confirmed its planar geometry and bond parameters, critical for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4,5-dimethyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-7-8(2)15-16(11(7)17)12-13-9-5-3-4-6-10(9)14-12/h3-6,15H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDILVUMAQZKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones to form the benzimidazole ring, followed by the formation of the pyrazole ring through cyclization reactions. Common synthetic routes include:

Condensation with Aldehydes/Ketones: The reaction of 1,2-diaminobenzene with aldehydes or ketones under acidic or basic conditions to form the benzimidazole ring.

Cyclization: The subsequent cyclization with hydrazine derivatives to form the pyrazole ring.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives and substituted benzimidazole or pyrazole compounds.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Several studies have indicated that derivatives of benzimidazole and pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that pyrazole derivatives can selectively target cancer cells while sparing normal cells .

- Antimicrobial Properties

- Anti-inflammatory Effects

Biochemical Mechanisms

Understanding the biochemical mechanisms through which 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol operates is crucial for its application in drug development:

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response.

- Signal Transduction Modulation : It may modulate signaling pathways related to cell survival and apoptosis, particularly those involving MAPK and PI3K/Akt pathways.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of pyrazole derivatives on human breast cancer cells (MCF-7). The results indicated that the most active compound exhibited an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutics like doxorubicin .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol | 15 | Apoptosis induction via mitochondrial pathway |

| Doxorubicin | 30 | DNA intercalation |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of Compound 1 , highlighting structural modifications, biological activity, and pharmacokinetic properties:

Key Research Findings

- Impact of Benzimidazole Substitution : Introducing a 5-methyl group on the benzimidazole ring (as in HUHS015) significantly enhanced PCA-1 inhibitory activity, likely due to improved hydrophobic interactions with the enzyme’s active site .

- Role of 4-Position Substituents : Replacing the 4-methyl group with a benzyl moiety (HUHS015) increased potency and oral bioavailability, suggesting that bulkier substituents improve target engagement and metabolic stability .

- Simplified Analogues : Removing the benzimidazole ring (e.g., 1,4-dimethyl-1H-pyrazol-5-ol) eliminates PCA-1 inhibition, underscoring the necessity of the fused benzimidazole for target specificity .

- Benzyl vs. Benzimidazole : Compounds with a benzyl group (e.g., 1-benzyl-3-methyl-1H-pyrazol-5-ol) exhibit antimicrobial rather than anticancer activity, indicating divergent biological pathways influenced by the aromatic substituent .

Structural Insights from Crystallography

SHELX-refined crystal structures (e.g., bond lengths: C-N = 1.35–1.40 Å; C-O = 1.36 Å) confirm the planarity of the pyrazole-benzimidazole system, which is critical for maintaining π-stacking interactions in biological targets .

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The chemical formula of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is , with a molecular weight of approximately 228.25 g/mol. The structure features a benzimidazole moiety fused with a pyrazole ring, which contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O |

| Molecular Weight | 228.25 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol demonstrate activity against various bacterial strains including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Case Study: Antimicrobial Efficacy

A recent study synthesized several pyrazole derivatives and tested their antimicrobial activity against common pathogens. Among these, compounds with the benzimidazole structure showed enhanced efficacy compared to their non-benzimidazole counterparts. The minimum inhibitory concentration (MIC) values for these compounds ranged from 8 to 32 µg/mL against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol has been explored in various studies. Pyrazole derivatives have been reported to inhibit cell proliferation in several cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.83 | Induction of apoptosis via G1 phase arrest |

| A549 | 1.20 | Inhibition of cyclin D2 and CDK2 |

| HeLa | 1.81 | DNA fragmentation leading to apoptosis |

In one study, compounds derived from this pyrazole exhibited IC50 values ranging from 0.83 to 1.81 µM against MCF-7 cells, indicating potent growth inhibition . The mechanisms involved include apoptosis induction and cell cycle arrest at the G1 phase.

Antioxidant Activity

Pyrazoles have also been recognized for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Compounds related to 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol have demonstrated the ability to scavenge free radicals effectively.

Research Findings on Antioxidant Activity

In vitro assays have shown that certain pyrazole derivatives can reduce oxidative stress markers significantly when tested against reactive oxygen species (ROS). This property is particularly beneficial in preventing cellular damage in various pathological conditions .

Q & A

Q. What are the key synthetic routes for 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with cyclization of benzimidazole and pyrazole precursors. A common route uses 2-aminobenzimidazole derivatives reacted with hydrazine or substituted hydrazides under acidic/basic conditions. Critical parameters include:

- Reagents : Sodium hydride (base), dimethylformamide (solvent), and catalysts like acetic acid for cyclization .

- Optimization : Temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios to minimize side products. Purification via recrystallization or chromatography is essential for >95% purity .

Q. How is the compound characterized structurally, and what analytical methods are recommended?

Structural confirmation relies on:

- Spectroscopy : IR for functional groups (e.g., OH stretch at ~3200 cm⁻¹), NMR for proton environments (e.g., pyrazole C-H at δ 6.8–7.2 ppm) .

- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, with SHELXPRO handling hydrogen bonding and torsional angles .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255.11) .

Q. What in vitro assays are used to evaluate its biological activity, particularly as a PCA-1/ALKBH3 inhibitor?

Standard assays include:

- Enzyme inhibition : Recombinant PCA-1/ALKBH3 activity measured via fluorescence-based demethylation assays (IC₅₀ values reported for derivatives) .

- Cell viability : Prostate cancer cell lines (e.g., PC-3) treated with compound 35 (HUHS015) show dose-dependent inhibition (EC₅₀ ~2.1 µM) .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

Example: Compound 35 exhibits strong in vitro PCA-1 inhibition (IC₅₀ = 0.8 µM) but lower bioavailability (7.2% in rats). Strategies include:

- Pharmacokinetic (PK) modeling : Adjust dosing regimens or use prodrugs to improve absorption .

- Metabolite profiling : LC-MS/MS to identify active metabolites contributing to in vivo effects .

- Tissue distribution studies : Radiolabeled compound tracking to assess tumor penetration .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of pyrazole-benzimidazole hybrids?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with PCA-1/ALKBH3 (e.g., hydrogen bonding with Glu-127 and hydrophobic interactions) .

- QSAR modeling : Use descriptors like LogP, polar surface area, and electron-donating groups (e.g., 4-benzyl substitution enhances activity) .

Q. How do crystallographic data inform synthetic modifications for enhanced stability?

Crystal structures (e.g., ZnII complexes with benzimidazole ligands) reveal:

- Hydrogen-bond networks : Stabilize the pyrazole-OH group via O–H⋯N interactions .

- Steric effects : Methyl groups at positions 3 and 4 reduce rotational freedom, improving thermal stability .

Q. What strategies mitigate side reactions during scale-up synthesis?

- Flow chemistry : Continuous reactors reduce exothermic risks and improve yield consistency .

- Byproduct analysis : GC-MS to identify impurities (e.g., uncyclized intermediates) and adjust catalyst loading .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility and formulation stability?

- Solubility : While DMSO is ideal for in vitro studies (solubility >10 mg/mL), PEG-based formulations are preferred for in vivo use to avoid toxicity .

- Stability : pH-dependent degradation observed in aqueous buffers (t½ = 4 hours at pH 7.4) necessitates lyophilization for long-term storage .

Q. Why do some derivatives show reduced activity despite structural similarity?

- Steric hindrance : Bulkier substituents (e.g., tert-butylbenzyl) disrupt binding to PCA-1’s active site .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) reduce pyrazole ring nucleophilicity, lowering inhibitory potency .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.